molecular formula C6H9N3O2S B13866324 5-(Methylsulfonyl)pyridine-2,3-diamine

5-(Methylsulfonyl)pyridine-2,3-diamine

Cat. No.: B13866324
M. Wt: 187.22 g/mol
InChI Key: FCYZOXJFSCMFEH-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pyridine-2,3-diamine is a pyridine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 5-position and two amino (-NH₂) groups at the 2- and 3-positions of the pyridine ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. This structural feature makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-methylsulfonylpyridine-2,3-diamine

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)

InChI Key

FCYZOXJFSCMFEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Observations :

  • Electron-withdrawing vs.
  • Solubility trends : The methoxy analog exhibits higher aqueous solubility than the methylsulfonyl or trifluoromethyl derivatives due to its polar -OCH₃ group.
  • Synthetic accessibility : 5-(Trifluoromethyl)pyridine-2,3-diamine is commercially available at high purity (98%), suggesting established synthetic routes, whereas the methylsulfonyl variant may require specialized sulfonation conditions.
Pharmacological and Industrial Relevance
  • 5-(Trifluoromethyl)pyridine-2,3-diamine : A key intermediate in the synthesis of trifluoromethylated heterocycles, which are prevalent in FDA-approved drugs (e.g., HIV protease inhibitors).
  • 5-Bromo-4-methyl-pyridine-2,3-diamine : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex polycyclic scaffolds.
  • 5-(Methylsulfonyl)pyridine-2,3-diamine : The sulfonyl group is critical in designing sulfonamide-based inhibitors targeting carbonic anhydrases or tyrosine kinases.
Challenges and Limitations
  • Synthetic complexity : Introducing the methylsulfonyl group often requires harsh sulfonating agents (e.g., chlorosulfonic acid), complicating large-scale production.
  • Limited data: Unlike the trifluoromethyl or methoxy analogs, thermodynamic and kinetic data (e.g., pKa, stability under acidic conditions) for this compound are sparse in open literature.

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